N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride
Description
N,N-Diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride is a synthetic small molecule characterized by a benzimidazole core substituted with a methyl group at position 4, a thioether linkage, and an acetamide group bearing two isobutyl substituents. The hydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in therapeutic applications. This compound’s structural motifs—particularly the benzimidazole-thioacetamide scaffold—are associated with diverse biological activities, including enzyme inhibition and receptor modulation, as observed in analogous molecules .
Properties
IUPAC Name |
2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-bis(2-methylpropyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3OS.ClH/c1-12(2)9-21(10-13(3)4)16(22)11-23-18-19-15-8-6-7-14(5)17(15)20-18;/h6-8,12-13H,9-11H2,1-5H3,(H,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAVFQBBLCRVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)SCC(=O)N(CC(C)C)CC(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride can undergo oxidation to form sulfoxides or sulfones.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: HNO3, Br2
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzimidazole derivatives
Substitution: Nitrated or halogenated benzimidazole derivatives
Scientific Research Applications
N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to the presence of the benzimidazole core, which is known to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.
Mechanism of Action
The mechanism of action of N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The thioether and acetamide groups may also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Solubility: Hydrochloride salts (e.g., target compound, K-604) improve aqueous solubility compared to non-ionic analogues like 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide (melting point 92–93°C) .
- Bioactivity Modulation : Electron-withdrawing groups (e.g., 4-fluorophenyl in ) enhance anticancer activity, while bulky substituents (e.g., diisobutyl in the target compound) may influence steric interactions with enzyme active sites .
Table 2: Pharmacokinetic and Activity Comparison
Insights :
- Thioether linkages (common across analogues) contribute to redox stability and enzyme binding via sulfur-mediated interactions .
Computational and QSAR Studies
- QSAR Models: Analogues like 2-[(4-amino-6-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)benzenesulfonamides were optimized using QSAR for antimicrobial activity, highlighting the importance of lipophilicity (logP) and polar surface area .
- Virtual Screening : Compound 6p (N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-triazol-1-yl)acetamide) was identified as a LasR inhibitor via ROCS/EON screening, with nitro groups enhancing binding affinity . This suggests nitro-substituted benzimidazoles as viable leads for the target compound’s optimization.
Biological Activity
N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.
- Common Name : this compound
- CAS Number : 1215750-51-8
- Molecular Formula : C₁₈H₂₈ClN₃OS
- Molecular Weight : 370.0 g/mol
The compound's biological activity is primarily linked to its interaction with various molecular targets:
- BACE-1 Inhibition : Research indicates that derivatives of benzimidazole compounds, including those similar to N,N-diisobutyl derivatives, can inhibit β-secretase (BACE-1), an enzyme implicated in the pathogenesis of Alzheimer's disease. In vitro studies have shown that certain analogs exhibit significant inhibitory activity with IC50 values in the low micromolar range .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure-function relationship suggests that the thioacetamide moiety enhances its activity against various pathogens, making it a candidate for further development in antimicrobial therapies .
- Cytotoxicity and Selectivity : Studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicate that while it exhibits anticancer properties, it maintains a favorable selectivity index, suggesting lower toxicity to normal cells compared to cancer cells .
Table 1: Biological Activity Summary
| Activity Type | Target/Pathogen | IC50/Effectiveness |
|---|---|---|
| BACE-1 Inhibition | β-secretase (Alzheimer's disease) | IC50 = 4.6 μM |
| Antimicrobial Activity | Various bacteria | MIC = 1.27 µM |
| Cytotoxicity | Human colorectal carcinoma (HCT116) | Low cytotoxicity observed |
Case Study 1: Alzheimer’s Disease
A study focused on the design and synthesis of compounds similar to N,N-diisobutyl derivatives demonstrated their potential as BACE-1 inhibitors. The most potent analogs showed promising results in terms of BBB permeability and low cellular toxicity, indicating their suitability for further development as therapeutic agents for Alzheimer's disease .
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial efficacy of synthesized derivatives against several bacterial strains. The results indicated that certain compounds exhibited significant antibacterial activity with minimal side effects, suggesting their potential use as new antimicrobial agents in clinical settings .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride?
- Methodology :
- Multi-step synthesis involving nucleophilic substitution and amide coupling. For example, thiol-containing intermediates (e.g., 4-methyl-1H-benzimidazole-2-thiol) react with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Critical parameters: Temperature (60–80°C), solvent polarity (DMF or acetonitrile), and stoichiometric control of reactants to minimize byproducts .
- Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thioether formation | K₂CO₃, DMF, 70°C | 65–75 | |
| Amide coupling | HATU, DIPEA, RT | 80–85 |
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., diisobutyl groups, benzimidazole-thioether linkage). Aromatic protons in benzimidazole appear at δ 7.2–8.0 ppm, while thioether protons resonate near δ 3.5–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 422.15) and isotopic patterns .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s mechanism of action in enzyme inhibition?
- Methodology :
- Enzymatic Assays : Use recombinant enzymes (e.g., kinases or proteases) to measure IC₅₀ values. For example, pre-incubate the compound with the enzyme and monitor substrate conversion via fluorescence or spectrophotometry .
- Kinetic Studies : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., COX-1/2) using software like AutoDock Vina. The benzimidazole-thioether moiety may occupy hydrophobic pockets .
Q. How to address contradictory biological activity data across different assay systems?
- Methodology :
- Orthogonal Assays : Validate results using unrelated techniques (e.g., cell-based vs. cell-free assays). For instance, discrepancies in IC₅₀ values may arise from membrane permeability issues .
- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites in physiological buffers .
- Structural Analog Comparison : Compare activity with derivatives lacking diisobutyl or benzimidazole groups to isolate critical pharmacophores (e.g., thioether linkage enhances binding affinity) .
Q. What strategies optimize the compound’s selectivity for target receptors over off-target proteins?
- Methodology :
- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing diisobutyl with cyclopropyl groups) and test against receptor panels .
- Thermodynamic Profiling : Measure binding entropy/enthalpy via isothermal titration calorimetry (ITC) to refine interactions .
- Table 2 : Selectivity Data for Structural Analogs
| Analog | Target IC₅₀ (nM) | Off-Target IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| Parent Compound | 50 ± 5 | 1200 ± 150 | 24 |
| Cyclopropyl Derivative | 45 ± 4 | 4500 ± 200 | 100 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
